1H-[1,2,4]Triazole-3-carboxylic acid (5-methoxymethyl-[1,3,4]thiadiazol-2-yl)amide
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Overview
Description
1H-[1,2,4]Triazole-3-carboxylic acid (5-methoxymethyl-[1,3,4]thiadiazol-2-yl)amide is a heterocyclic compound that features both triazole and thiadiazole rings. These structures are known for their significant pharmacological activities, making this compound a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-[1,2,4]Triazole-3-carboxylic acid (5-methoxymethyl-[1,3,4]thiadiazol-2-yl)amide typically involves the cyclization of β-acylamidrazones. One common method uses ethyl β-N-Boc-oxalamidrazone as a precursor, which undergoes thermal cyclization at temperatures exceeding 140°C . The reaction conditions often require the presence of an acid chloride in pyridine at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1H-[1,2,4]Triazole-3-carboxylic acid (5-methoxymethyl-[1,3,4]thiadiazol-2-yl)amide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1H-[1,2,4]Triazole-3-carboxylic acid (5-methoxymethyl-[1,3,4]thiadiazol-2-yl)amide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes.
Medicine: It has potential as an antiviral and antitumor agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-[1,2,4]Triazole-3-carboxylic acid (5-methoxymethyl-[1,3,4]thiadiazol-2-yl)amide involves its interaction with molecular targets such as enzymes and receptors. The triazole and thiadiazole rings can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the compound’s observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1H-[1,2,4]Triazole-3-carboxylic acid (5-methoxymethyl-[1,3,4]thiadiazol-2-yl)amide is unique due to the presence of both triazole and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile pharmacophore in drug design and development.
Properties
Molecular Formula |
C7H8N6O2S |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide |
InChI |
InChI=1S/C7H8N6O2S/c1-15-2-4-11-13-7(16-4)10-6(14)5-8-3-9-12-5/h3H,2H2,1H3,(H,8,9,12)(H,10,13,14) |
InChI Key |
NCVZETWSEBOTTE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=NC=NN2 |
Origin of Product |
United States |
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